molecular formula C11H7NO2 B1524019 Methyl 3-(4-cyanophenyl)prop-2-ynoate CAS No. 1032041-58-9

Methyl 3-(4-cyanophenyl)prop-2-ynoate

Cat. No.: B1524019
CAS No.: 1032041-58-9
M. Wt: 185.18 g/mol
InChI Key: MPXFSOLUZRIVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(4-cyanophenyl)prop-2-ynoate” is a chemical compound with the molecular formula C11H7NO2 . It is also known as ethyl 4-cyano-3-phenylbut-1-ynoate or ethyl 4-cyanobenzylidenemalonate. It belongs to the family of organic compounds known as propargyl esters, which are widely used in pharmaceuticals, agrochemicals, and organic synthesis.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 185.18 .

Scientific Research Applications

Applications in Cancer Therapy

Research aimed at developing a novel nanosize drug candidate for cancer therapy synthesized and characterized (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate (ND3). The study presented the compound's cytotoxic effects against cancer cell lines and highlighted the potential of molecular docking analysis and DNA binding assays in understanding the interactions of such compounds with DNA. Additionally, in silico methods were used to predict pharmacokinetics, emphasizing the accelerated discovery process for cancer therapy drugs (Budama-Kilinc et al., 2020).

Synthesis of Organofluoro Compounds

A review provided insight into the synthesis of organofluoro compounds using Methyl Perfluoroalk-2-ynoates, including Methyl 3-(4-cyanophenyl)prop-2-ynoate, as essential substrates. The paper discussed the preparation of various perfluoroalkylated compounds and the synthesis of different heterocycles, cyclopentadienes, and biphenyls, highlighting the mechanistic aspects of these reactions (Sun et al., 2016).

Organic Sensitizers for Solar Cell Applications

A study on molecular engineering of organic sensitizers for solar cell applications involved the synthesis of novel organic sensitizers comprising donor, electron-conducting, and anchoring groups. The research presented the photovoltaic performance of these sensitizers upon anchoring onto TiO2 film and highlighted the structural, electronic, and optical properties through DFT/TDDFT calculations. This indicates the potential of using this compound derivatives in solar cell applications (Kim et al., 2006).

Properties

IUPAC Name

methyl 3-(4-cyanophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXFSOLUZRIVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-cyanophenyl)prop-2-ynoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-cyanophenyl)prop-2-ynoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(4-cyanophenyl)prop-2-ynoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(4-cyanophenyl)prop-2-ynoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(4-cyanophenyl)prop-2-ynoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4-cyanophenyl)prop-2-ynoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.